cis-2-Phenylcyclobutane-1-carboxylic acid
Overview
Description
“Cis-2-Phenylcyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C11H12O2 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of a similar compound, β-truxinic acid (CBDA-4), was accomplished by capturing and photodimerizing a metastable crystalline solid of trans-cinnamic acid . This synthetic approach builds a foundation for investigating the properties and applications of the useful diacid .Molecular Structure Analysis
The substituent effect on dissociation equilibriums of 2-(3 or 4-X-phenyl)-cyclobutane-1-carboxylic acids through π-conjugation by cyclobutane ring is demonstrated comparing its Hammett reaction constant (ρ) with those of 3-X-phenylpropionic acids and cinnamic acids .Chemical Reactions Analysis
The cyclobutane ring in CBDA-4 was cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials . Pd-catalysed C–H functionalisation of free carboxylic acids has drawn significant attention over the last few years due to the predominance of carboxylic acid moieties in pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis
Carboxylic acids, including “cis-2-Phenylcyclobutane-1-carboxylic acid”, can exist as cis-trans isomers . The physical properties of carboxylic acids are influenced by factors such as the presence of a cis-double bond, which significantly lowers the melting point of a compound .Scientific Research Applications
- Cyclobutanedicarboxylic acids (CBDAs) , including cis-2-phenylcyclobutane-1-carboxylic acid, serve as promising building blocks for polymers. They can be used as diacid monomers or cross-linkers in both thermoplastics and thermosets. Researchers have demonstrated that CBDAs contribute to polymers with excellent properties .
Polymer Chemistry and Materials Science
Structural Isomerism
Safety and Hazards
properties
IUPAC Name |
(1S,2R)-2-phenylcyclobutane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTUABLWSVGNGV-UWVGGRQHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-Phenylcyclobutanecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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